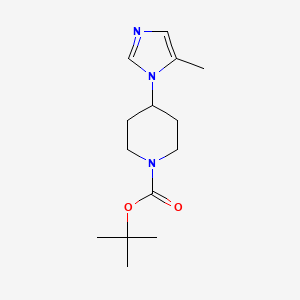

tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-methylimidazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUKTRPZRHQFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves reacting a piperidine derivative with 5-methyl-1H-imidazole under basic conditions.

Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The piperidine ring provides structural stability and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of Boc-protected piperidine derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, molecular properties, and synthetic considerations.

Structural and Molecular Comparisons

Key Observations:

Substituent Diversity: The target compound’s 5-methylimidazole substituent is simpler compared to indazolyl () or benzimidazolone () groups. This simplicity may enhance metabolic stability and synthetic accessibility.

Molecular Weight Trends :

- The target compound has the lowest molecular weight (265.35) , advantageous for drug-likeness (Lipinski’s Rule of Five). Analogs with indazolyl or benzimidazolone groups exceed 335 g/mol, which may limit bioavailability .

High-purity (>99%) indazolyl derivatives () suggest rigorous purification protocols, though the target’s purity is unspecified .

Functional and Electronic Comparisons

- Imidazole vs. Benzimidazolone: The imidazole ring in the target compound is a planar, aromatic heterocycle with basic nitrogen atoms, enabling hydrogen bonding and π-π interactions. In contrast, benzimidazolone () introduces a non-aromatic, lactam structure with a carbonyl group, altering electronic properties and hydrogen-bonding capacity .

- Indazolyl vs. Thiazolyl-Pyrimidine: Indazolyl derivatives () feature two fused aromatic rings with methoxy/amino substituents, enhancing solubility and target affinity.

Research Implications

- Medicinal Chemistry : The target compound’s low molecular weight and imidazole moiety make it a candidate for central nervous system (CNS) drugs, where smaller molecules are preferred for blood-brain barrier penetration.

- Material Science : Bulkier analogs (e.g., ) may serve as ligands in coordination chemistry due to diverse heteroatom arrangements.

Biological Activity

tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action and pharmacological evaluations.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₂

- CAS Number : 158654-96-7

- Molecular Weight : 235.31 g/mol

The structure features a piperidine ring substituted with a tert-butyl group and an imidazole moiety, which contributes to its biological activity.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the ability of this compound to inhibit the NLRP3 inflammasome. This complex is involved in the activation of inflammatory cytokines, particularly IL-1β, which is critical in various inflammatory diseases.

Key Findings:

- Inhibition of IL-1β Release :

| Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|

| 10 | 19.4 ± 0.4 |

| 50 | 29.1 ± 4.8 |

| 100 | 35.0 ± 5.0 |

- Prevention of Pyroptosis :

Cytotoxicity Assessment

Cytotoxicity was evaluated using the MTT assay, where THP-1 cells were treated with increasing concentrations of the compound for 72 hours. Results indicated that while the compound was effective in inhibiting IL-1β release and pyroptosis, it maintained acceptable cytotoxicity profiles at therapeutic concentrations .

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the efficacy and safety profile of this compound.

Study Example: In Vitro Pharmacological Screening

In a pharmacological screening involving differentiated THP-1 cells, compounds derived from similar scaffolds were tested for their ability to inhibit NLRP3 activity. The results indicated that modifications to the imidazole and piperidine moieties could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Computational Modeling

Computational simulations provided insights into the binding interactions between the compound and NLRP3 protein, suggesting potential binding sites and mechanisms that could be targeted for further drug development .

Q & A

Q. Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nitroaniline coupling | NaH, THF, rt | 81% | |

| 2 | Cyclization to imidazole | Reductive conditions, THF | 89% | |

| 3 | Functional group diversification | Pd-catalyzed cross-coupling | 60-75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.